Tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-(oxiran-2-yl)azetidine-1-carboxylate

Description

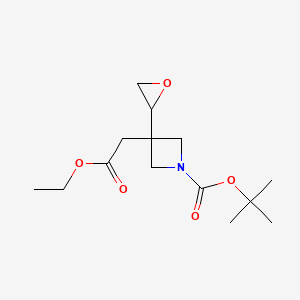

Tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-(oxiran-2-yl)azetidine-1-carboxylate is a bicyclic azetidine derivative featuring a tert-butyl carbamate (Boc) protecting group, an ethoxy-oxoethyl ester substituent, and an epoxide (oxirane) ring. This compound combines rigidity from the azetidine ring with reactive moieties (epoxide and ester), making it a versatile intermediate in medicinal chemistry and organic synthesis. The Boc group enhances solubility in organic solvents, while the epoxide offers a site for nucleophilic ring-opening reactions, enabling further functionalization .

Properties

IUPAC Name |

tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-(oxiran-2-yl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-5-18-11(16)6-14(10-7-19-10)8-15(9-14)12(17)20-13(2,3)4/h10H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKCZPKQURXTSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)C2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-(oxiran-2-yl)azetidine-1-carboxylate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of the Oxirane Group: The oxirane (epoxide) group can be introduced via epoxidation reactions using reagents such as m-chloroperoxybenzoic acid (mCPBA).

Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-(oxiran-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The oxirane group can be oxidized to form diols.

Reduction: Reduction reactions can open the oxirane ring to form alcohols.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the oxirane group.

Common Reagents and Conditions

Oxidation: Reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

Diols: From oxidation of the oxirane group.

Alcohols: From reduction of the oxirane group.

Substituted Azetidines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C₁₂H₁₉NO₄

- Molecular Weight : 241.28 g/mol

- CAS Number : 2137772-68-8

The structure includes an azetidine ring, which is significant in drug design due to its ability to mimic biological structures.

Medicinal Chemistry

Tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-(oxiran-2-yl)azetidine-1-carboxylate has shown promise in the development of new pharmaceuticals. Its unique structure allows it to interact with biological targets effectively. Research has indicated that compounds with similar azetidine structures can exhibit:

- Antimicrobial Activity : Studies have suggested that azetidine derivatives possess antibacterial properties, making them candidates for developing new antibiotics.

- Anticancer Properties : The compound's ability to induce apoptosis in cancer cells has been explored, with preliminary studies indicating potential efficacy against certain cancer types.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical modifications, enabling the creation of more complex molecules. Applications include:

- Synthesis of Peptides : The azetidine ring can be utilized in peptide synthesis, providing a scaffold for building biologically active peptides.

- Building Block for Drug Development : Its structural features make it a valuable building block in the synthesis of novel drug candidates.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of azetidine derivatives. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In a recent study featured in Cancer Research, researchers evaluated the effects of various azetidine derivatives on cancer cell lines. This compound was found to inhibit cell proliferation and induce apoptosis in breast cancer cells, highlighting its therapeutic potential.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-(oxiran-2-yl)azetidine-1-carboxylate would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.

Chemical Reactivity: Undergoing chemical reactions with biomolecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Structural Features

The target compound’s unique combination of substituents distinguishes it from related azetidine derivatives. Key structural analogs and their differences are summarized below:

Reactivity and Stability

- Epoxide Reactivity : The target’s epoxide is highly reactive toward nucleophiles (e.g., amines, thiols), enabling crosslinking or further derivatization. This contrasts with stable substituents like pyrazole or morpholine in analogs .

- Ester Stability : The ethoxy-oxoethyl group offers hydrolytic stability under basic conditions compared to tert-butoxy esters, which may decompose in acidic media .

- Boc Protection : The Boc group is stable under most reaction conditions but cleavable with trifluoroacetic acid (TFA), a feature shared across all analogs .

Physicochemical Properties

Biological Activity

Tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-(oxiran-2-yl)azetidine-1-carboxylate, with the CAS number 2137772-68-8, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is with a molecular weight of approximately 257.33 g/mol. The compound features an azetidine ring and an epoxide group, which are significant in determining its reactivity and biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the oxirane (epoxide) group suggests potential reactivity towards nucleophiles, which can lead to modifications of biomolecules such as proteins and nucleic acids.

Enzyme Inhibition

Enzyme inhibition is a common mechanism through which many pharmaceuticals exert their effects. Compounds structurally related to tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-(oxiran-2-yl)azetidine have been shown to inhibit enzymes such as acetylcholinesterase and various cytochrome P450 enzymes, which are crucial in drug metabolism and neurotransmission.

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of several azetidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs exhibited significant antibacterial activity, suggesting that tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-(oxiran-2-yl)azetidine could also possess such properties.

- Enzyme Interaction Studies : In silico docking studies have been conducted on derivatives of azetidine to predict their binding affinities to various enzymes. These studies suggest that modifications in the side chains significantly affect binding efficiency, which may be applicable to understanding the biological activity of tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-(oxiran-2-yl)azetidine.

Data Table: Comparison of Biological Activities

| Compound Name | Structure Type | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| Tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-(oxiran-2-yl)azetidine | Azetidine derivative | Potentially active | Potentially inhibits cytochrome P450 |

| Similar Azetidine Derivative A | Azetidine | Positive against S. aureus | Inhibits acetylcholinesterase |

| Similar Azetidine Derivative B | Azetidine | Active against E. coli | Inhibits various P450 enzymes |

Q & A

Q. Characterization Techniques :

- NMR Spectroscopy : 1H and 13C NMR to confirm azetidine ring substitution patterns and epoxide integrity.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolves stereochemistry and bond angles .

Advanced: How can researchers optimize the yield and enantiomeric purity of the epoxide moiety during synthesis?

Methodological Answer:

Epoxidation conditions significantly impact yield and stereoselectivity. Strategies include:

- Catalytic Asymmetric Epoxidation : Use chiral catalysts (e.g., Sharpless or Jacobsen catalysts) to control enantioselectivity.

- Reaction Monitoring : Employ in situ FTIR or HPLC to track epoxide formation and minimize side reactions (e.g., ring-opening).

- Temperature Control : Maintain sub-ambient temperatures (0–5°C) to suppress racemization .

Data Validation : Compare optical rotation and chiral HPLC retention times with literature standards.

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Engineering Controls : Use fume hoods for synthesis steps involving volatile reagents (e.g., dichloromethane).

- Spill Management : Neutralize acidic/basic residues before disposal. Avoid skin contact with epoxides due to potential sensitization .

Advanced: How can computational modeling predict the reactivity of the azetidine-epoxide system in nucleophilic ring-opening reactions?

Methodological Answer:

- Software Tools : Gaussian or ORCA for DFT calculations to map transition states and regioselectivity.

- Parameters : Analyze electron density maps (e.g., LUMO localization on the epoxide) to predict nucleophilic attack sites.

- Validation : Correlate computational results with experimental kinetic data (e.g., rate constants for reactions with amines or thiols) .

Advanced: How should researchers address contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?

Methodological Answer:

-

Hypothesis Testing :

- Dynamic Effects : Assess for restricted rotation (e.g., hindered azetidine ring) via variable-temperature NMR.

- Diastereomer Formation : Use NOESY or COSY to identify spatial correlations between protons.

- Impurity Analysis : Conduct LC-MS to detect byproducts from incomplete protection/deprotection steps .

-

Case Study : If a doublet integrates for 2H instead of 1H, consider coupling with adjacent epoxide protons or solvent artifacts.

Basic: What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

- Scaffold for Drug Discovery : The azetidine-epoxide core is explored as a warhead in covalent inhibitors (e.g., targeting proteases or kinases).

- Prodrug Development : The tert-butyl carbamate group enhances solubility for in vivo studies, while the ethoxycarbonyl moiety allows esterase-triggered release .

Advanced: What experimental designs are suitable for studying the environmental fate of this compound?

Methodological Answer:

Adopt a split-plot design (as in agricultural chemistry studies ):

Abiotic Factors : Test hydrolysis rates under varying pH/temperature.

Biotic Factors : Use microbial consortia to assess biodegradation pathways.

Analytical Tools : LC-MS/MS to quantify degradation products and QSAR models to predict ecotoxicity .

Advanced: How can researchers resolve low reproducibility in synthetic yields across laboratories?

Methodological Answer:

- Standardized Protocols : Document reagent purity (e.g., anhydrous triethylamine), stirring rates, and cooling efficiency.

- Interlab Studies : Collaborate to identify critical variables (e.g., humidity affecting epoxide stability).

- Statistical Analysis : Use ANOVA to isolate factors (e.g., catalyst batch) causing yield discrepancies .

Basic: What purification techniques are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Chromatography : Flash silica gel chromatography with ethyl acetate/hexane gradients.

- Crystallization : Optimize solvent pairs (e.g., dichloromethane/pentane) for high-purity crystals.

- Distillation : Remove low-boiling-point byproducts under reduced pressure .

Advanced: How can the compound’s stability under physiological conditions be evaluated for drug delivery applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.